

# Hexyl crotonate CAS number and molecular structure

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## Compound of Interest

Compound Name: *Hexyl crotonate*

Cat. No.: *B1328794*

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## An In-depth Technical Guide to **Hexyl Crotonate**

This technical guide provides a comprehensive overview of **hexyl crotonate**, a key compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

## Core Compound Information

### Chemical Identity:

- Compound Name: **Hexyl crotonate**
- Synonyms: (E)-2-Butenoic acid hexyl ester, hexyl (E)-but-2-enoate[1]
- CAS Number: 1617-25-0[2]
- Molecular Formula:  $C_{10}H_{18}O_2$ [1]
- Molecular Weight: 170.25 g/mol [1]

### Molecular Structure:

**Hexyl crotonate** is the ester formed from the condensation of crotonic acid and hexanol. The structure features a six-carbon hexyl group attached to the carboxyl group of crotonate. The

crotonate moiety contains a double bond between the second and third carbon atoms, predominantly in the trans or (E) configuration, which is more stable.[1]

## Physicochemical Properties

The following table summarizes the key physical and chemical properties of **hexyl crotonate**.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	213-215 °C (at 760 mmHg)	[2]
Flash Point	88.89 °C (192.00 °F) TCC	[2]
Density	0.885–0.891 g/mL (at 20°C)	[1]
Refractive Index	1.438–1.440 (at 20°C)	[1]
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.[1]	
Vapor Pressure	0.146 mmHg (at 25 °C) (estimated)	[2]
logP (o/w)	3.973 (estimated)	[2]

## Experimental Protocols

### Synthesis of Hexyl Crotonate via Fischer Esterification

The most common and industrially significant method for synthesizing **hexyl crotonate** is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1]

Materials:

- Crotonic acid (1.0 eq)
- Hexanol (1.2 eq)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) (catalytic amount, e.g., 1-5 mol%) or p-Toluenesulfonic acid (PTSA)
- Toluene (as solvent and for azeotropic removal of water)
- Saturated Sodium Bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or Soxhlet extractor with drying agent
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask, add crotonic acid, hexanol, and toluene.
- While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
- Fit the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

- Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC). A typical reaction time is 4-5 hours.[3]
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- The crude **hexyl crotonate** can be purified by fractional distillation under reduced pressure to yield the final product.

## Analytical Characterization

### Infrared (IR) Spectroscopy:

The IR spectrum of **hexyl crotonate** displays characteristic absorption bands that confirm its structure. The key peaks include:

- A strong C=O stretching vibration of the ester group around  $1710\text{ cm}^{-1}$ .
- A C=C stretching vibration of the  $\alpha,\beta$ -unsaturated system around  $1640\text{ cm}^{-1}$ . [1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

$^1\text{H}$  NMR spectroscopy is a powerful tool for the structural elucidation of **hexyl crotonate**. The expected chemical shifts ( $\delta$ ) are:

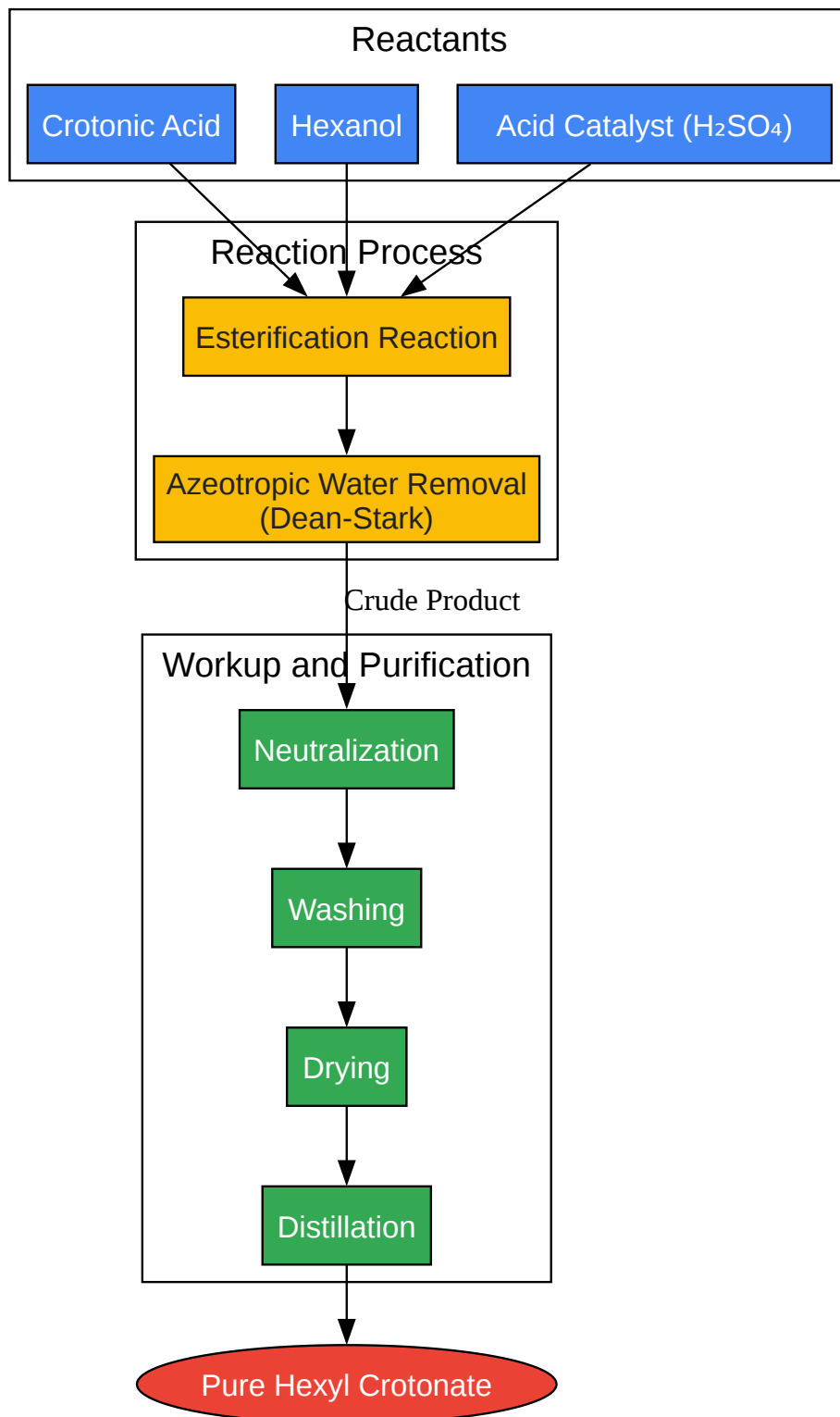
- $\sim 0.9$  ppm: A triplet corresponding to the terminal methyl protons of the hexyl group.
- $\sim 4.1\text{--}4.3$  ppm: A triplet corresponding to the protons of the  $-\text{OCH}_2-$  group adjacent to the ester oxygen, which are deshielded. [1]

- The vinylic protons of the crotonate moiety will appear in the region of ~5.8-7.0 ppm, with distinct coupling constants characteristic of the trans configuration.

## Signaling Pathways and Experimental Workflows

The synthesis of **hexyl crotonate** via Fischer esterification can be represented by the following logical workflow.

## Synthesis Workflow of Hexyl Crotonate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **hexyl crotonate**.

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## References

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